Stearic acid, ester with pentaerythritol

CAS No.: 8045-34-9

Cat. No.: VC18448056

Molecular Formula: C23H48O6

Molecular Weight: 420.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 8045-34-9 |

|---|---|

| Molecular Formula | C23H48O6 |

| Molecular Weight | 420.6 g/mol |

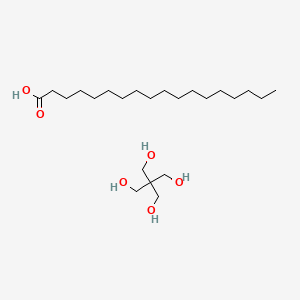

| IUPAC Name | 2,2-bis(hydroxymethyl)propane-1,3-diol;octadecanoic acid |

| Standard InChI | InChI=1S/C18H36O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-1-5(2-7,3-8)4-9/h2-17H2,1H3,(H,19,20);6-9H,1-4H2 |

| Standard InChI Key | WSEFPKKOUNRCAJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)(CO)CO)O |

Introduction

Chemical Structure and Fundamental Characteristics

Stearic acid, ester with pentaerythritol, is a tetraester in which all four hydroxyl groups of pentaerythritol react with stearic acid molecules. The general structure of the compound can be represented as , where . The esterification process eliminates four water molecules, resulting in a fully substituted ester with a symmetrical molecular architecture .

Molecular and Physical Properties

The compound’s molecular weight of 400.64 g/mol and melting point range of 55–60°C make it suitable for applications requiring thermal resilience. Its waxy morphology and low solubility in polar solvents (e.g., water) contrast with its high solubility in non-polar media such as mineral oils and hydrocarbons . These properties stem from the long alkyl chains of stearic acid, which impart hydrophobic characteristics, and the compact tetrahedral core of pentaerythritol, which enhances structural stability.

Table 1: Key Physical Properties of Stearic Acid, Ester with Pentaerythritol

| Property | Value/Range | Source |

|---|---|---|

| Molecular Weight | 400.64 g/mol | |

| Melting Point | 55–60°C | |

| Solubility in Water | <0.1 g/L (20°C) | |

| Density (25°C) | 0.92–0.95 g/cm³ | |

| Viscosity (40°C) | 25–30 mPa·s |

Synthesis and Manufacturing Processes

The industrial synthesis of stearic acid, ester with pentaerythritol, involves catalytic esterification under controlled conditions. Two primary methodologies dominate production: direct esterification and transesterification.

Direct Esterification

In this method, stearic acid and pentaerythritol react in a 4:1 molar ratio under inert atmospheric conditions. A catalyst—commonly sodium hydroxide (0.5–1.0 wt%) or zinc oxide—is employed to accelerate the reaction . The process occurs at 180–200°C, with continuous removal of water to shift equilibrium toward ester formation. The reaction is summarized as:

Yields exceeding 95% are achievable with vacuum distillation to eliminate residual water .

Table 2: Comparative Analysis of Synthesis Methods

| Parameter | Direct Esterification | Transesterification |

|---|---|---|

| Temperature | 180–200°C | 120–150°C |

| Catalyst | NaOH, ZnO | H₂SO₄ |

| Byproduct | H₂O | CH₃OH |

| Yield | 95% | 85–90% |

| Industrial Adoption | High | Moderate |

Industrial Applications and Functional Utility

The compound’s blend of thermal stability and lubricity has secured its role in diverse sectors.

Lubricants and Greases

As a base stock in synthetic lubricants, the ester reduces friction and wear in high-temperature environments (e.g., automotive engines). Its low volatility minimizes evaporative losses, extending service intervals . Patent US4212816A highlights its superiority over linear esters in viscosity-temperature performance, with viscosity indices exceeding 150 .

Plastics and Polymers

Incorporated as a plasticizer, the ester enhances the flexibility and processability of polyvinyl chloride (PVC) and polyolefins. Its non-migratory nature prevents leaching, making it suitable for food-contact materials .

Food Packaging

Regulatory approvals (e.g., FDA 21 CFR) permit its use in food-grade coatings and adhesives. The ester’s inertness and resistance to oxidation ensure compliance with safety standards .

Comparative Analysis with Related Pentaerythritol Esters

Stearic acid, ester with pentaerythritol, is one of several esters derived from pentaerythritol. Key distinctions include:

Table 3: Comparison of Pentaerythritol Esters

| Compound | Acid Component | Melting Point | Primary Application |

|---|---|---|---|

| Pentaerythritol tetrastearate | Stearic acid | 55–60°C | Lubricants, plastics |

| Pentaerythritol adipate | Adipic acid | 45–50°C | Bio-based plastics |

| Pentaerythritol isostearate | Isostearic acid | 70–75°C | High-temperature greases |

| Pentaerythritol monooleate | Oleic acid | Liquid | Emulsifiers |

The tetrastearate variant outperforms mono- and diesters in thermal stability but exhibits higher crystallinity, limiting compatibility with some polymer matrices .

Patent Landscape and Recent Innovations

Recent patents underscore advancements in production efficiency and application scope:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume